molecular formula C20H26N6O2 B2685526 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 876886-17-8

8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2685526
CAS No.: 876886-17-8
M. Wt: 382.468
InChI Key: KUADTSUAEFMXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26N6O2 and its molecular weight is 382.468. The purity is usually 95%.
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Scientific Research Applications

Receptor Binding and Pharmacological Evaluation

The compound, as part of a broader category of 8-aminoalkyl and arylpiperazinyl derivatives of purine-2,6-dione, has been investigated for its affinity and selectivity towards various serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), showcasing potential psychotropic activity. Radioligand binding assays determined the affinity and selectivity profile for these receptors. Selected derivatives produced antidepressant-like effects in forced swim tests (FST) and anxiolytic-like activity in four-plate tests (FPT) in mice, highlighting the compound's pharmacological potential in modifying serotonin-mediated processes (Chłoń-Rzepa et al., 2013).

Analgesic Activity

New derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with terminal carboxylic, ester, or amide moieties have shown significant analgesic activity. This study revealed a new class of analgesic and anti-inflammatory agents, further diversifying the scientific applications of related compounds (Zygmunt et al., 2015).

Synthesis and Structural Analysis

Research into the synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, related to the compound , provided insights into ABC ring models of saframycins. These studies contribute to our understanding of complex organic structures and their potential therapeutic applications (Saito et al., 1997).

Potential Antidepressant and Antipsychotic Activities

A series of arylpiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione and dihydro[1,3]oxazolo[2,3-f]purinedione was synthesized, showing potent ligand activities for serotonin (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) and dopamine (D2) receptors. This research underscores the potential of such compounds in developing antidepressants or antipsychotics (Chłoń-Rzepa et al., 2015).

Receptor Ligands and Pharmacological Profile

The exploration of 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives as arylpiperazine 5-HT(1A) receptor ligands revealed compounds with high affinity for 5-HT(1A) and alpha(1) receptors. Selected compounds displayed potent pre- and postsynaptic 5-HT(1A) receptor antagonist properties, with some showing significant anxiolytic-like and antidepressant-like activities in animal models (Jurczyk et al., 2004).

Properties

IUPAC Name

8-(4-ethylpiperazin-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-4-24-9-11-25(12-10-24)19-21-17-16(18(27)22-20(28)23(17)3)26(19)13-15-8-6-5-7-14(15)2/h5-8H,4,9-13H2,1-3H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUADTSUAEFMXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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